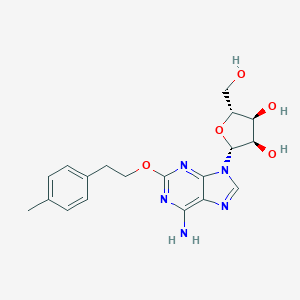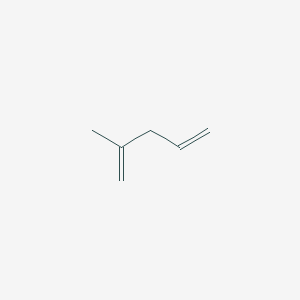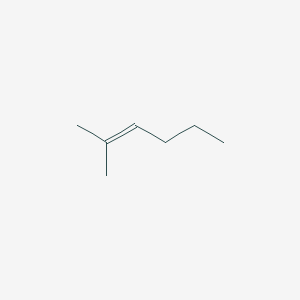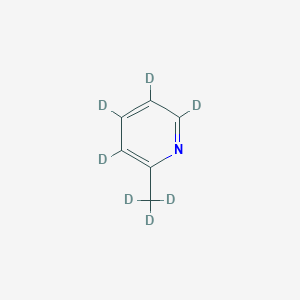
2,3,4,5,6-Pentafluorobiphenyl
Overview
Description
2,3,4,5,6-Pentafluorobiphenyl is a fluorinated aromatic compound with the molecular formula C12H5F5. It is a derivative of biphenyl where five hydrogen atoms are replaced by fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,4,5,6-Pentafluorobiphenyl can be synthesized through several methods. One common method involves the reaction of bromopentafluorobenzene with a suitable biphenyl derivative under the presence of a palladium catalyst. The reaction is typically carried out in a solvent like dimethyl sulfoxide at elevated temperatures (115-120°C) under a nitrogen atmosphere .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-Pentafluorobiphenyl undergoes various chemical reactions, including:
Nitration: Reacts with boiling fuming nitric acid to form nitro derivatives.
Oxidation: Oxidation of pentafluorophenylhydrazine in nitrobenzene yields nitro derivatives.
Substitution: Undergoes substitution reactions to form compounds like tetrafluoro-4-hydroxy-, -4-methoxy-, and -4-iodo-biphenyl.
Common Reagents and Conditions
Nitration: Boiling fuming nitric acid.
Oxidation: Nitrobenzene and pentafluorophenylhydrazine.
Substitution: Various halogenated reagents and catalysts.
Major Products
2,4-Dinitrobenzoic acid: Formed during nitration.
Tetrafluoro-4-hydroxybiphenyl: Formed during substitution reactions.
Scientific Research Applications
2,3,4,5,6-Pentafluorobiphenyl is used in various scientific research applications:
Chemistry: As a reagent in organic synthesis and as a model compound for studying fluorinated aromatic systems.
Biology: Used in studies involving microbial degradation and biotransformation.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and as a precursor for other fluorinated compounds.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-Pentafluorobiphenyl involves its interaction with various molecular targets and pathways. The presence of multiple fluorine atoms enhances its reactivity and stability, making it a valuable compound in various chemical reactions. Its effects are primarily exerted through its ability to undergo substitution and oxidation reactions, leading to the formation of various derivatives .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,3,4,5,6-Pentafluorobiphenyl is unique due to its high degree of fluorination, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in applications requiring robust and reactive fluorinated compounds .
Properties
IUPAC Name |
1,2,3,4,5-pentafluoro-6-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5F5/c13-8-7(6-4-2-1-3-5-6)9(14)11(16)12(17)10(8)15/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKHDAJTCOSDPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5F5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70999735 | |
| Record name | 2,3,4,5,6-Pentafluoro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70999735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
784-14-5 | |
| Record name | 784-14-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170064 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3,4,5,6-Pentafluoro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70999735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,5,6-Pentafluorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 2,3,4,5,6-Pentafluorobiphenyl consists of two phenyl rings connected by a single bond, with one ring fully substituted with fluorine atoms.
ANone: this compound undergoes electrophilic substitution reactions primarily at the 4'-position (para to the inter-ring bond) due to the electron-withdrawing effect of the pentafluorophenyl ring. For example:
- Bromination: Reacts with bromine in the presence of aluminium tribromide to yield 4'-bromopentafluorobiphenyl [].
- Nitration: Reacts with fuming nitric acid and sulfuric acid in glacial acetic acid to produce 4'-nitro- and 2'-nitropentafluorobiphenyl [].
- Methylation: Reacts with methyl bromide and aluminium tribromide, resulting in a mixture of polymethylated pentafluorobiphenyls [].
ANone: Yes, this compound can be further arylated:
ANone: Yes, several alternative synthetic approaches exist:
- Ullmann reactions: Can be employed to synthesize various nitro derivatives of this compound []. This method also allows access to 2′,2″,3′,3″,5′,5″,6′,6″-octafluoro-p-quaterphenyl [].
- Photochemical reaction: Reacting hexafluorobenzene with benzene under UV irradiation yields this compound [, ]. This reaction is sensitized by naphthalene and influenced by solvent polarity [, ].
- Reaction with diaroyl peroxides: Hexafluorobenzene reacts with diaroyl peroxides to form this compound and substituted derivatives [].
- Reaction with benzoyl peroxide: Similar to the reaction with diaroyl peroxides, benzoyl peroxide reacts with hexafluorobenzene to produce this compound []. The yield is influenced by the reaction conditions and the presence of p-fluorobenzoic acid [].
ANone: this compound exhibits complete regioselectivity in nucleophilic substitution reactions, with nucleophiles attacking exclusively at the para position (4'-position) relative to the inter-ring bond [, ]. This selectivity is attributed to electronic effects and steric hindrance from the fluorine atoms in the pentafluorophenyl ring.
ANone: The electron-deficient nature of the pentafluorophenyl ring in this compound makes it susceptible to attack by electrophilic radicals. This property is evident in its reactions with:
- Phenyl radicals: Reacts with phenyl radicals generated from aniline and pentyl nitrite to form this compound [].
- Pentafluorophenyl radicals: Reacts with pentafluorophenyl radicals generated from various sources, albeit with varying efficiency depending on the radical source and reaction conditions [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate](/img/structure/B165364.png)











![(1R,2R,4R)-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B165400.png)

